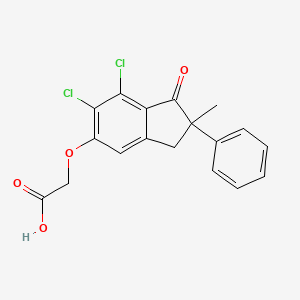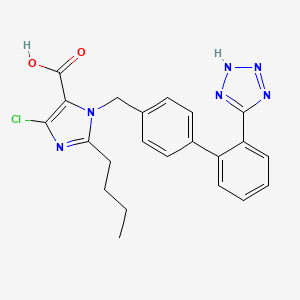
Glycidamid
Übersicht
Beschreibung
Glycidamide is an organic compound with the chemical formula C₃H₅NO₂. It is a colorless oil that contains both amide and epoxide functional groups. Glycidamide is a bioactive metabolite of acrylonitrile and acrylamide, known for its potential toxicity and carcinogenic properties . It is a chiral molecule and is considered a reactive epoxide metabolite .
Wissenschaftliche Forschungsanwendungen
Glycidamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Mutagenese-Studien: This compound wird verwendet, um die Mutagenese in Hefe und anderen Modellorganismen zu untersuchen.
Krebsforschung: Es wird in der Forschung eingesetzt, um die kanzerogenen Wirkungen von Acrylamid und seinen Metaboliten zu verstehen.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene Mechanismen:
Hemmung der Natrium/Kalium-ATPase: This compound hemmt das Natrium/Kalium-ATPase-Protein, das in der Plasmamembran von Nervenzellen vorhanden ist.
DNA-Adduktbildung: This compound reagiert mit DNA unter Bildung von Addukten, die zu Mutationen und potenziell kanzerogenen Wirkungen führen können.
Entgiftungspfad: Die Reaktion von this compound mit Glutathion stellt einen Entgiftungspfad dar.
Wirkmechanismus
Target of Action
Glycidamide, also known as Oxirane-2-carboxamide, is a bioactive metabolite of acrylamide . It primarily targets DNA and proteins within cells . It is more reactive towards DNA than acrylamide, forming several DNA adducts . The main DNA adducts are N7-(2-carbamoyl-2-hydroxyethyl)-guanine (or N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (or N3-GA-Ade) .
Mode of Action
Glycidamide interacts with its targets by covalent binding . It is a reactive epoxide metabolite from acrylamide and can react with nucleophiles, resulting in covalent binding of the electrophile . This interaction leads to mutations in the DNA .
Biochemical Pathways
Glycidamide is formed from acrylamide through an oxidation process catalyzed by the enzyme cytochrome P450 2E1 (CYP2E1) . It is considered to represent the route underlying the genotoxicity and carcinogenicity of acrylamide . The reaction of glycidamide and glutathione represents a detoxification pathway .
Pharmacokinetics
The pharmacokinetics of glycidamide involve its formation from acrylamide by the enzyme CYP2E1 . It has a biological half-life of 5 hours
Result of Action
The molecular and cellular effects of glycidamide’s action include genotoxicity and potential carcinogenicity . It promotes the growth of certain cancer cells, such as prostate cancer cells, by changing the protein expression of cell cycle regulators and Epithelial-to-Mesenchymal Transition (EMT)-Associated Proteins .
Action Environment
The action, efficacy, and stability of glycidamide can be influenced by various environmental factors. It is known that dietary factors can contribute to acrylamide/glycidamide metabolism .
Biochemische Analyse
Biochemical Properties
Glycidamide is a reactive epoxide metabolite from acrylamide . It can react with nucleophiles, resulting in covalent binding of the electrophile . This property allows Glycidamide to interact with various enzymes, proteins, and other biomolecules. For instance, it reacts with DNA to form adducts . It is more reactive toward DNA than acrylamide . The main DNA adducts are N7-(2-carbamoyl-2-hydroxyethyl)-guanine and N3-(2-carbamoyl-2-hydroxyethyl)adenine .
Cellular Effects
Glycidamide has been found to inhibit the sodium/potassium ATPase protein present in the plasma membrane of nerve cells . This inhibition leads to an increase in intracellular sodium and a decrease in intracellular potassium, causing depolarization of the nerve membrane . Glycidamide’s interaction with DNA can cause mutations, indicating its potential genotoxic effects .
Molecular Mechanism
Glycidamide exerts its effects at the molecular level through various mechanisms. It forms from acrylamide through the oxidation process, catalyzed by the enzyme cytochrome P450 2E1 (CYP2E1) . Glycidamide can bind covalently with DNA, forming adducts . This binding can lead to changes in gene expression and potentially cause mutations .
Temporal Effects in Laboratory Settings
It is known that Glycidamide-DNA adduct formation is more pronounced than acrylamide-DNA adduct formation at all doses tested .
Dosage Effects in Animal Models
It is known that Glycidamide is more mutagenic than acrylamide at any given dose .
Metabolic Pathways
Glycidamide is involved in several metabolic pathways. It forms from acrylamide, which is generated by the pyrolysis of proteins rich in asparagine . The oxidation of acrylamide, catalyzed by the enzyme CYP2E1, gives Glycidamide . Glycidamide can be detoxified through diverse pathways such as the formation of Glycidamide-glutathione conjugates .
Transport and Distribution
It is known that Glycidamide can react with various biomolecules, indicating that it may interact with transporters or binding proteins .
Subcellular Localization
It is known that Glycidamide inhibits the sodium/potassium ATPase protein present in the plasma membrane of nerve cells , suggesting that it may localize to the plasma membrane.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Glycidamid kann durch die Einwirkung von Wasserstoffperoxid auf Acrylnitril-Derivate synthetisiert werden . Ein weiteres Verfahren beinhaltet die Oxidation von Acrylamid, katalysiert durch das Enzym Cytochrom P450 2E1 (CYP2E1) . Dieser Prozess ist im Kontext der Lebensmittelsicherheit von Bedeutung, da Acrylamid durch die Pyrolyse von Proteinen, die reich an Asparagin sind, während der Lebensmittelverarbeitung erzeugt wird .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound typischerweise durch Oxidation von Acrylamid hergestellt. Die Verwendung von ungesättigten Fettsäuren während der Lebensmittelverarbeitung kann die Menge des gebildeten Glycidamids erhöhen . Dies ist besonders relevant bei der Herstellung von frittierten und gebackenen Produkten, wo die Bildung von Acrylamid ein Problem darstellt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glycidamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: This compound wird durch Oxidation von Acrylamid gebildet.
Substitution: Es reagiert mit Nukleophilen, was zu einer kovalenten Bindung des Elektrophils führt.
Adduktbildung: This compound reagiert mit DNA und Hämoglobin unter Bildung von Addukten.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid wird häufig bei der Synthese von this compound aus Acrylnitril-Derivaten verwendet.
Enzyme: Cytochrom P450 2E1 (CYP2E1) katalysiert die Oxidation von Acrylamid zu this compound.
Hauptprodukte, die gebildet werden:
Vergleich Mit ähnlichen Verbindungen
Glycidamid wird oft mit Acrylamid, seinem Vorläufer, verglichen:
Acrylamid: Sowohl Acrylamid als auch this compound bilden DNA-Addukte, aber this compound ist reaktiver und mutagen.
Ähnliche Verbindungen:
- Acrylamid
- Andere Epoxide
Die einzigartige Reaktivität und mutagene Eigenschaft von this compound machen es zu einer Verbindung von großem Interesse in der Toxikologie und Krebsforschung.
Eigenschaften
IUPAC Name |
oxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZQSYXRGRESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2031374 | |
| Record name | Glycidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
2'-Deoxyadenosine (dA) and 2'-deoxyguanosine (dG) were reacted with mutagenic epoxide glycidamide (GA). The reactions yielded three GA-dA adducts (N1-GA-dA, N6-GA-dA and N1-GA-dI) and two GA-dG adducts (N1-GA-dG I and N1-GA-dG II). The structures of the adducts were characterized by spectroscopic and spectrometric methods (1H-, 13C, and 2D NMR, MS, UV). The mechanism of the amide hydrolysis taking place during formation of the adducts N1-GA-dA and N1-GA-dG I was studied. A mechanism where a transamidation is the key step in the hydrolysis of the amide function of GA /was proposed/. | |
| Record name | Glycidamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
5694-00-8 | |
| Record name | Glycidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-EPOXYPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5ELX5XYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycidamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)








![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)


